molecular formula C38H30F2N4O7 B6353810 ZnAF-1F DA CAS No. 1440548-77-5

ZnAF-1F DA

Cat. No.: B6353810
CAS No.: 1440548-77-5
M. Wt: 692.7 g/mol
InChI Key: LPSDYSDKFVFVIH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZnAF-1F DA involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis of ZnAF-1F followed by diacetylation under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

ZnAF-1F DA primarily undergoes hydrolysis and complexation reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ZnAF-1F DA has a wide range of applications in scientific research:

Mechanism of Action

ZnAF-1F DA exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ZnAF-1F DA is unique due to its enhanced cell permeability and high sensitivity for zinc ion detection. Its ability to be hydrolyzed by esterases and retained within cells makes it particularly useful for intracellular zinc ion imaging .

Properties

IUPAC Name

[6'-acetyloxy-5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-10-9-24(15-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSDYSDKFVFVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30F2N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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